1-Azidoadamantane
Overview
Description
1-Azidoadamantane is an organic compound with the molecular formula C10H15N3. It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure. The azido group (-N3) attached to the adamantane framework imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
1-Azidoadamantane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature and yields this compound after purification .
Industrial production methods often involve the use of 1-adamantyl chloride or 1-adamantyl alcohol as starting materials. These compounds react with azidating agents like trimethylsilyl azide or sodium azide under controlled conditions to produce this compound .
Chemical Reactions Analysis
1-Azidoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) produces 1-adamantylamine.
Common reagents used in these reactions include triphenylphosphine, alkynes, and lithium aluminum hydride. The major products formed are 1-adamantylamine and triazole derivatives .
Scientific Research Applications
1-Azidoadamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azidoadamantane primarily involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1-Azidoadamantane can be compared with other azido derivatives and adamantane-based compounds:
1-Azidonorbornane: Similar to this compound, this compound features an azido group attached to a rigid bicyclic structure.
1-Adamantylamine: This compound lacks the azido group but shares the adamantane framework.
1-Adamantyl isocyanate: This compound contains an isocyanate group instead of an azido group.
This compound stands out due to its unique combination of the azido group and the adamantane structure, which imparts distinct reactivity and stability .
Properties
IUPAC Name |
1-azidoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-13-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMZSYXWYOVFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326773 | |
Record name | 1-Azidoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-73-5 | |
Record name | 1-Azidoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azidoadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-azidoadamantane?
A1: this compound has the molecular formula C10H15N3 and a molecular weight of 177.26 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers frequently utilize techniques such as 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound. For instance, its 1H and 13C NMR spectra are essential in elucidating the structures of derivatives like 1,3-diazetidine [] and triazoles []. Additionally, IR spectroscopy helps identify the characteristic azide group, as seen in studies involving cyclodextrin inclusion complexes. []
Q3: What is a facile route to synthesize this compound?
A3: A high-yielding synthesis of this compound involves the reaction of 1-aminoadamantane (10) with p-toluenesulfonyl azide. [] Another method involves reacting 1-bromoadamantane with dimethyl sulfoxide, offering a simple route to this compound. [] A recent discovery highlights the reaction between 1,3-dehydroadamantane and unhydrous hydrogen azide in diethyl ether as a novel and efficient preparation method. []
Q4: How does this compound react with aluminum chloride in the presence of aromatic substrates?
A4: In the presence of aluminum chloride, this compound undergoes rearrangement upon reaction with aromatic substrates, yielding the corresponding 3-aryl-4-azahomoadamantane. The reaction likely proceeds through an imine intermediate. [, ]
Q5: Can this compound be used to generate nitrenes?
A6: Yes, this compound readily forms nitrenes upon irradiation (λ > 280 nm), releasing nitrogen gas. The reactivity of these generated nitrenes can be influenced by the surrounding environment, as demonstrated by studies with octa acid and cucurbit[7]uril. []
Q6: How does this compound interact with diiron(I) complexes?
A7: The reaction of this compound with diiron(I) synthons like LRFeNNFeLR (where LR = HC[C(R)N(2,6-iPr2C6H3)]2; R = methyl, tert-butyl) results in the formation of diiron complexes containing a bridging hexazene (RNNNNNNR2-) ligand. These complexes exhibit remarkable thermal stability. []
Q7: How is this compound employed in the synthesis of uranium imido complexes?
A8: this compound serves as a reagent for installing imido (NR2-) ligands in uranium complexes. For example, its reaction with trivalent uranium species like U(NR2)3 or Tp*2UCH2Ph can lead to the formation of U(IV) or U(V) imido complexes. [, , ]
Q8: Can this compound be used to generate heteroleptic uranium complexes?
A9: Yes, reactions of sterically crowded uranium complexes like [(C5Me5)2U]2(μ-η6:η6-C6H6) with this compound can lead to the displacement of a cyclopentadienyl ligand, forming heteroleptic bis(imido) uranium complexes. []
Q9: What is the role of this compound in the catalytic C-H amination reactions mediated by cobalt(III) imido complexes?
A10: this compound acts as a nitrene precursor in these reactions. For example, treatment of a three-coordinate Co(I) synthon with this compound yields a Co(III) imido complex. This complex can then catalyze intramolecular C-H amination of a range of substrates, including those with primary C-H bonds. []
Q10: Have computational studies been used to investigate the properties of this compound?
A11: Yes, computational chemistry methods, such as density functional theory (DFT), have been employed to study the enthalpy of formation of this compound and other organic azides. These calculations are valuable for predicting the thermodynamic properties of these compounds. [] Further, DFT studies have been conducted to understand the nitrogen elimination pathway in gold-mediated reactions of this compound, suggesting a concerted mechanism. []
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